2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)
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Overview
Description
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) is an organic compound featuring a phenyl ring substituted with a hydroxyethanesulfonyl group and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) typically involves multiple steps. One common method starts with the preparation of 2,2’-(phenylazanediyl)bis(ethan-1-ol) as an intermediate. This intermediate is then reacted with 2-hydroxyethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and purification systems to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for cell imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(phenylazanediyl)bis(ethan-1-ol): Lacks the sulfonyl group, making it less hydrophilic.
2,2’-((4-Bromophenyl)azanediyl)bis(ethan-1-ol):
2,2’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(ethan-1-ol): Features a boron-containing group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
2,2’-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol) is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
92505-71-0 |
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Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-(2-hydroxyethylsulfonyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO5S/c14-6-4-13(5-7-15)11-2-1-3-12(10-11)19(17,18)9-8-16/h1-3,10,14-16H,4-9H2 |
InChI Key |
DASSQIXKAUWNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N(CCO)CCO |
Origin of Product |
United States |
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